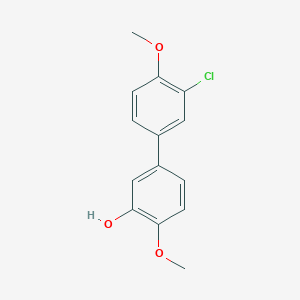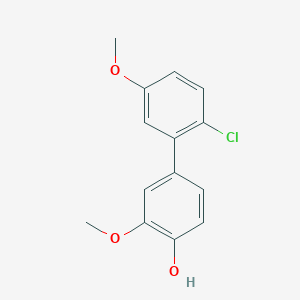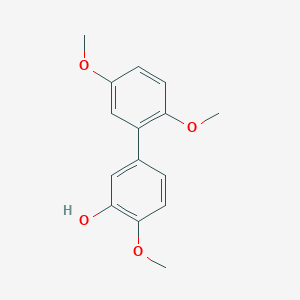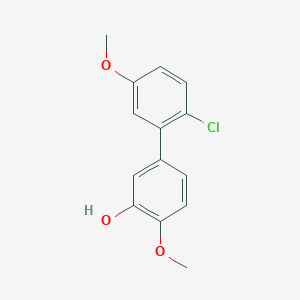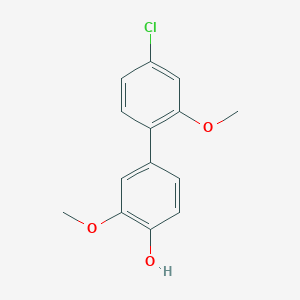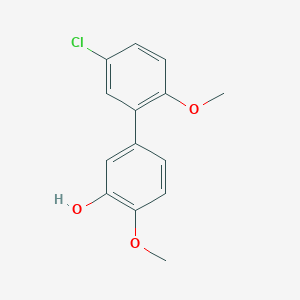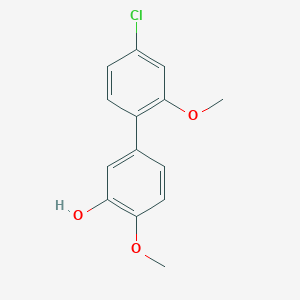
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% (2M5TFPP) is a phenol compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 294.32 g/mol and a melting point of 131 °C. 2M5TFPP has a wide range of applications in the field of biochemistry and physiology, and it is used as a reagent for the synthesis of various compounds.
Mechanism of Action
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several mechanisms of action. It can act as an inhibitor of enzymes, such as those involved in the synthesis of fatty acids and cholesterol. It can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it can act as a modulator of gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, resulting in a decrease in their levels. It can also act as an antioxidant, preventing oxidative damage and reducing inflammation. Additionally, it can modulate gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Advantages and Limitations for Lab Experiments
The use of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to its use. It is not soluble in water, and it can be toxic if ingested or inhaled.
Future Directions
In the future, 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% could be used in the development of new drugs and therapies. It could also be used to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of free radicals on cellular processes. Finally, it could be used to investigate the mechanisms of action of various compounds and to develop new synthetic methods.
Synthesis Methods
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-5-(3-trifluoromethylphenyl)phenol (2C5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product. Another method involves the reaction of 2-bromo-5-(3-trifluoromethylphenyl)phenol (2B5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product.
Scientific Research Applications
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of compounds such as 2-methoxy-3-trifluoromethylphenoxyacetic acid (2M3TFPAA) and 2-methoxy-5-trifluoromethylphenoxyacetic acid (2M5TFPAA). It is also used as a reagent for the synthesis of other compounds, such as 2-methoxy-4-trifluoromethylphenol (2M4TFP) and 4-methoxy-2-trifluoromethylphenol (4M2TFP).
properties
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPRLJDAKRRFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685686 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261979-03-6 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

